N-allyl-N'-(2,3-dihydro-1H-inden-5-yl)urea
Overview
Description
N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is an organic compound that belongs to the class of ureas It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, and an allyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
One compound with a similar indole nucleus was found to potently inhibit ripk1, protect cells from necroptosis, and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea may have similar effects.
Biochemical Analysis
Biochemical Properties
N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea, as an indole derivative, may interact with various enzymes, proteins, and other biomolecules. Indole derivatives have been found to bind with high affinity to multiple receptors
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea may have significant effects on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives have been reported to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with allyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry
N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It may exhibit pharmacological properties such as anti-inflammatory or anticancer activities, although further research is needed to fully understand its biological effects.
Industry
In the materials science field, N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea can be used in the development of polymers and resins with specific properties. Its unique structure allows for the creation of materials with enhanced mechanical strength and thermal stability.
Comparison with Similar Compounds
Similar Compounds
N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)amide: Similar structure but with an amide group instead of a urea group.
Uniqueness
N-allyl-N’-(2,3-dihydro-1H-inden-5-yl)urea is unique due to the presence of both an indane moiety and an allyl group, which confer specific chemical and physical properties The urea group allows for the formation of hydrogen bonds, enhancing the compound’s interactions with biological targets and materials
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-prop-2-enylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-8-14-13(16)15-12-7-6-10-4-3-5-11(10)9-12/h2,6-7,9H,1,3-5,8H2,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPSDQMPVILLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC2=C(CCC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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